N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 2-hydroxyacetophenone with 2-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits potential antimicrobial and antioxidant activities, making it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer progression.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer. The compound’s ability to form stable complexes with metal ions also contributes to its biological activities .
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)-N′-(2-methylphenyl)thiourea: This compound shares a similar structure but contains a thiourea group instead of a chromene moiety.
2-methylphenyl isocyanate: Another related compound, differing in the functional group attached to the aromatic ring.
Uniqueness
N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique chromene structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11-6-2-4-8-14(11)18-16(19)13-10-12-7-3-5-9-15(12)21-17(13)20/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKXRXIFWJQHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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